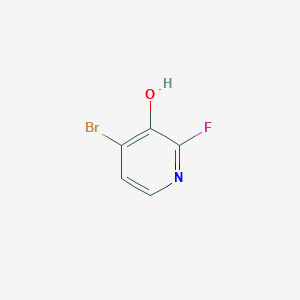

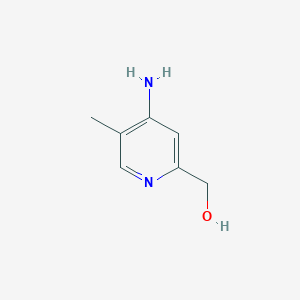

4-Amino-5-methylpyridine-2-methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

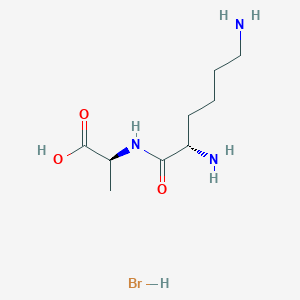

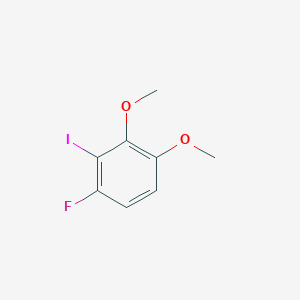

4-Amino-5-methylpyridine-2-methanol is a pyridine derivative that is significantly alkaline . Its alcoholic hydroxyl group can undergo corresponding nucleophilic substitution reactions under alkaline conditions . It can be used as a material in organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of this compound can start from 2-Chloro-4-amino-5-methylpyridine, dissolved in ethylene glycol . The crude product could be precipitated by adding a hydrochloric acid/methanol solution .Molecular Structure Analysis

The molecular weight of this compound is 138.17 . The IUPAC name is (4-amino-5-methylpyridin-2-yl)methanol .Chemical Reactions Analysis

The alcoholic hydroxyl group of this compound can undergo corresponding nucleophilic substitution reactions under alkaline conditions .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

4-Amino-5-methylpyridine-2-methanol has a variety of scientific research applications. It has been used as an inhibitor of the enzyme aldehyde dehydrogenase, which is involved in the metabolism of alcohol. This compound has also been used as a substrate for the enzyme xanthine oxidase, which is involved in the metabolism of purines. In addition, this compound has been used in the synthesis of a variety of other organic compounds, such as 4-amino-5-methylpyridine-2-carboxylic acid and 4-amino-5-methylpyridine-2-sulfonic acid.

Mechanism of Action

Target of Action

It’s known that pyridine derivatives, which this compound is a part of, can interact with various biological targets due to their structural similarity to many bioactive molecules .

Mode of Action

It’s known that pyridine derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking .

Result of Action

It’s known that pyridine derivatives can exhibit a variety of biological activities, including antibacterial, antifungal, and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-5-methylpyridine-2-methanol . For instance, pH and temperature can affect the compound’s solubility and stability, potentially influencing its bioavailability and efficacy .

Advantages and Limitations for Lab Experiments

4-Amino-5-methylpyridine-2-methanol has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Another advantage is that it is relatively stable and can be stored for long periods of time. A limitation is that it is not very soluble in water, which can make it difficult to work with in some experiments. In addition, this compound can be toxic in large doses, so it is important to use it with caution.

Future Directions

There are a number of potential future directions for research on 4-Amino-5-methylpyridine-2-methanol. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Another potential direction is to explore its potential applications in drug development. Additionally, further research could be done to explore its potential uses in other areas, such as in the synthesis of other organic compounds. Finally, research could be done to explore the potential advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

The synthesis of 4-Amino-5-methylpyridine-2-methanol is relatively simple and can be accomplished in a few steps. The first step is to synthesize 2-amino-5-methylpyridine by reacting a mixture of aniline and acetic anhydride. This reaction produces 2-amino-5-methylpyridine as a white solid. The next step is to react the 2-amino-5-methylpyridine with methanol in the presence of a catalyst such as potassium hydroxide. This reaction produces this compound as a white crystalline solid.

Safety and Hazards

The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

(4-amino-5-methylpyridin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEYUWQILBWTDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N=C1)CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.